molecular formula C20H16N4OS2 B2657703 N-(benzo[d]thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 896043-74-6

N-(benzo[d]thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2657703
CAS No.: 896043-74-6
M. Wt: 392.5
InChI Key: DHAFQIMPFHKMKL-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide: is a complex organic compound that features a benzo[d]thiazole ring, a pyridazine ring, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the pyridazine ring: This involves the reaction of hydrazine with a diketone or a similar compound to form the pyridazine core.

    Thioacetamide linkage: The final step involves the coupling of the benzo[d]thiazole and pyridazine intermediates through a thioacetamide linkage, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole or pyridazine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Amines or alcohols: From reduction reactions.

    Substituted derivatives: From substitution reactions, depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that can act as catalysts in various organic reactions.

    Material Science: Its unique structure may allow it to be used in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Due to its complex structure, the compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study the function of various biological molecules.

Industry

    Polymer Science: The compound could be used in the synthesis of polymers with unique properties, such as enhanced thermal stability or specific mechanical characteristics.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(benzo[d]thiazol-2-yl)-2-((6-(p-methoxyphenyl)pyridazin-3-yl)thio)acetamide: Similar structure but with a p-methoxyphenyl group.

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the p-tolyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in catalysis, material science, or drug development.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS2/c1-13-6-8-14(9-7-13)15-10-11-19(24-23-15)26-12-18(25)22-20-21-16-4-2-3-5-17(16)27-20/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAFQIMPFHKMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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